Cevimelinhydrochlorid-Hemihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

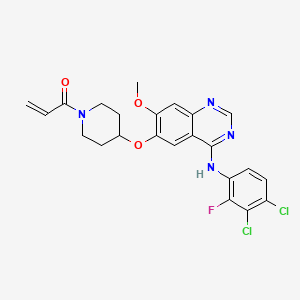

Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is a selective and orally active muscarinic M1 and M3 receptor agonist . It stimulates secretion by the salivary glands and can be used as a sialogogue for xerostomia . It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren’s syndrome .

Molecular Structure Analysis

The molecular formula of Cevimeline is C10H17NOS•HCl•½ H2O . Its structural formula is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) .Chemical Reactions Analysis

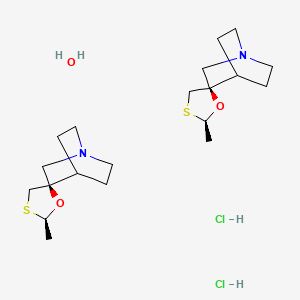

Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4. After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .Physical And Chemical Properties Analysis

Cevimeline hydrochloride hemihydrate is a white to off-white crystalline powder with a melting point range of 201°C and 203°C. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The molecular weight is 253.79 .Wissenschaftliche Forschungsanwendungen

Behandlung des Sjögren-Syndroms

Cevimelinhydrochlorid-Hemihydrat wird zur symptomatischen Behandlung von Mundtrockenheit bei Patienten mit Sjögren-Syndrom eingesetzt . Das Sjögren-Syndrom ist eine Autoimmunerkrankung, die durch Trockenheit von Mund und Augen gekennzeichnet ist. Das Medikament wirkt, indem es die Speichelproduktion anregt, was zur Linderung der Mundtrockenheitssymptome beiträgt, die mit dieser Erkrankung verbunden sind .

Muskarinagonist

Cevimelin ist ein muskarinischer M1- und M3-Rezeptoragonist . Muskarinrezeptoren sind eine Art von Acetylcholinrezeptoren und spielen eine entscheidende Rolle in der Funktion des zentralen und peripheren Nervensystems. Durch die Wirkung als Agonist an diesen Rezeptoren kann Cevimelin verschiedene physiologische Prozesse beeinflussen .

Sekretionstimulans

Cevimelin stimuliert die Sekretion durch die Speicheldrüsen . Dies macht es nützlich bei Erkrankungen, bei denen es erforderlich ist, den Speichelfluss zu erhöhen, wie z. B. bei der Behandlung von Mundtrockenheit .

Zellsignalisierungsstudien

This compound kann in Zellsignalisierungsstudien verwendet werden . Als muskarinischer Agonist kann er verwendet werden, um die Auswirkungen der Aktivierung dieser Rezeptoren auf zelluläre Prozesse zu untersuchen .

Wirkmechanismus

Target of Action

Cevimeline hydrochloride hemihydrate is a muscarinic agonist that primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline interacts with its targets by binding to and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline leads to an increase in the secretion of exocrine glands, such as salivary and sweat glands . This is achieved through the stimulation of the peripheral muscarinic acetylcholine receptors of the salivary glands, which increases the concentration of Ca+2 in parotic acini and duct cells .

Pharmacokinetics

After administration, cevimeline is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . The metabolism of cevimeline is primarily hepatic, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline . The mean half-life of cevimeline is 5+/-1 hours .

Result of Action

The molecular and cellular effects of cevimeline’s action primarily involve the increase in secretion from the secretory glands . This results in the alleviation of dry mouth symptoms associated with conditions like Sjögren’s Syndrome .

Action Environment

For instance, cevimeline has been evaluated in southern Chinese patients and found to be beneficial in the treatment of symptoms of xerostomia and xerophthalmia associated with Sjögren’s syndrome .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cevimeline hydrochloride hemihydrate binds to and activates the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from these glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Cellular Effects

Cevimeline hydrochloride hemihydrate has a significant impact on various types of cells and cellular processes. It increases the secretion of exocrine glands, such as salivary and sweat glands, and increases the tone of the smooth muscle in the gastrointestinal and urinary tracts . It also stimulates the peripheral muscarinic acetylcholine receptors of salivary glands and increases the concentration of Ca+2 in parotic acini and duct cells of rats .

Molecular Mechanism

The molecular mechanism of action of cevimeline hydrochloride hemihydrate involves binding and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands and generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, cevimeline hydrochloride hemihydrate has been observed to have lasting effects. For instance, oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours .

Dosage Effects in Animal Models

In animal models, the effects of cevimeline hydrochloride hemihydrate vary with different dosages. It stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion (xerostomia or oral dryness) as effectively as pilocarpine .

Metabolic Pathways

Cevimeline hydrochloride hemihydrate is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

Cevimeline hydrochloride hemihydrate has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with muscarinic receptors located on the cell membrane of various cells, particularly those in exocrine glands and smooth muscles .

Eigenschaften

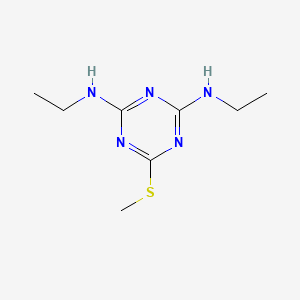

| { "Design of the Synthesis Pathway": "The synthesis of Cevimeline (hydrochloride hemihydrate) can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizin-5-amine", "3-chloro-1,2-propanediol", "hydrochloric acid", "water", "sodium hydroxide", "methanol" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1H-pyrrolizin-5-amine with 3-chloro-1,2-propanediol in the presence of hydrochloric acid and water to form the intermediate 2-(3-chloro-2-hydroxypropyl)-2,3-dihydro-1H-pyrrolizin-5-amine.", "The intermediate is then treated with sodium hydroxide to form the corresponding free base, which is isolated and purified.", "The free base is then reacted with hydrochloric acid in methanol to form Cevimeline hydrochloride.", "Finally, the hydrochloride salt is crystallized from methanol and water to form Cevimeline hydrochloride hemihydrate." ] } | |

CAS-Nummer |

153504-70-2 |

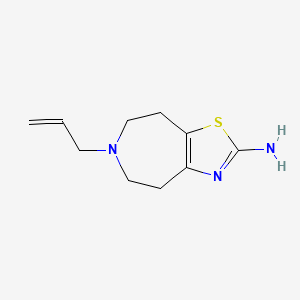

Molekularformel |

C20H38Cl2N2O3S2 |

Molekulargewicht |

489.6 g/mol |

IUPAC-Name |

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |

InChI |

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m00.../s1 |

InChI-Schlüssel |

ZSTLCHCDLIUXJE-ZGBAEQJLSA-N |

Isomerische SMILES |

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.O.Cl.Cl |

SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |

Kanonische SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Synonyme |

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]; hydrate; dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)